7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one
Description
Properties
Molecular Formula |
C15H10F3N3O |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)9-3-1-8(2-4-9)13-20-12-7-10(19)5-6-11(12)14(22)21-13/h1-7H,19H2,(H,20,21,22) |
InChI Key |
QTBGFVPPFJHDOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)N)C(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
This classic method employs 5-nitroanthranilic acid as the starting material, reacting with 4-trifluoromethylaniline in the presence of phosphorus trichloride (PCl₃) to form the quinazolinone core.
Steps :
- Nitration of Anthranilic Acid : Anthranilic acid undergoes nitration at the 5-position to yield 5-nitroanthranilic acid.
- Cyclocondensation :
- Nitro Reduction :
Key Conditions :
- Temperature : 110–120°C (reflux)
- Catalyst : PCl₃
- Reduction System : NaBH₄ (4 eq), NiCl₂·6H₂O (2 eq), 0°C to RT.
Yield :
Acid-Promoted Cyclocondensation with Aldehydes
Synthetic Pathway
This method leverages 2-amino-7-nitro-N-methoxybenzamide and 4-trifluoromethylbenzaldehyde under acidic conditions to assemble the quinazolinone scaffold.
Steps :
- Preparation of 2-Amino-7-nitro-N-methoxybenzamide :
- Cyclocondensation :
- Nitro Reduction :
Key Conditions :
Yield :
Suzuki–Miyaura Cross-Coupling Post-Cyclization
Synthetic Pathway
This approach introduces the 4-trifluoromethylphenyl group via palladium-catalyzed coupling after constructing a brominated quinazolinone intermediate.
Steps :
- Synthesis of 6-Bromo-3H-quinazolin-4-one :
- Suzuki Coupling :
- Nitration and Reduction :
Key Conditions :
Yield :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Grimmel’s Synthesis | Fewer steps; no metal catalysts | Low reduction efficiency | 35% |
| Acid-Promoted Cyclization | High yields; mild conditions | Requires nitro pre-functionalization | 83% |
| Suzuki Coupling | Flexibility in aryl group introduction | Multi-step; costly palladium catalysts | 49% |
Mechanistic Insights
Cyclocondensation Chemistry
In Grimmel’s method, PCl₃ facilitates dehydration, enabling nucleophilic attack by the amine on the activated carbonyl of 5-nitroanthranilic acid. This forms a tetrahedral intermediate, which cyclizes to the quinazolinone core.
Suzuki Coupling Dynamics
The palladium catalyst mediates oxidative addition of the bromoquinazolinone, followed by transmetallation with the arylboronic acid. Reductive elimination yields the coupled product.
Scalability and Industrial Viability
The acid-promoted cyclization (Method 2) is most scalable due to its high yield and minimal purification needs. In contrast, Suzuki coupling (Method 3) is cost-prohibitive for large-scale synthesis due to palladium usage.
Chemical Reactions Analysis
Chemical Reactions of Quinazolinones
Quinazolinones participate in various chemical reactions typical for their class, including nucleophilic addition and substitution reactions. The amino group in 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one can act as a nucleophile, allowing for further derivatization and modification of the compound's properties.
Nucleophilic Addition Reactions
-
Reaction with Aldehydes : The amino group can react with aldehydes to form Schiff bases, which are useful in synthesizing new compounds with potential biological activities .
-
Reaction with Acids : The quinazolinone ring can undergo ring opening under acidic conditions, followed by reclosure to form new derivatives .
Biological Activities of Quinazolinones
Analytical Techniques for Characterization
The structure of quinazolinones, including 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one , can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Analytical Techniques
| Technique | Description | Use |
|---|---|---|
| NMR Spectroscopy | Identifies specific functional groups. | Confirms molecular integrity. |
| IR Spectroscopy | Detects characteristic functional group vibrations. | Supports structural elucidation. |
Scientific Research Applications
7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one has been widely studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polyimides, which have applications in microelectronics and aerospace
Mechanism of Action
The mechanism of action of 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations :
Trifluoromethyl vs. Halogenated Substituents: The trifluoromethyl group at position 2 (target compound) confers stronger electron-withdrawing effects compared to halogens like fluorine (e.g., 2-fluorobenzyl in ). Chlorine or methoxy substituents (e.g., 4-chlorobenzyl or 4-methoxyphenyl in ) may reduce lipophilicity, leading to weaker activity.
Positional Effects :
- Substitution at position 2 (target compound) vs. position 3 (e.g., 3-(2-fluorobenzyl) in ) alters steric interactions with biological targets. For instance, position 2 substituents may better align with enzyme active sites in plants.
Amino vs. Hydroxy Groups: The amino group at position 7 (target compound) may participate in hydrogen bonding with target receptors, enhancing selectivity. In contrast, hydroxy-substituted analogs (e.g., ) could exhibit different solubility profiles or metabolic stability.
Herbicidal Activity Data
Table 2: Herbicidal Activity of Selected Quinazolinones
| Compound | Activity Against Rape (IC₅₀, μM) | Activity Against Barnyard Grass (IC₅₀, μM) | Notes |
|---|---|---|---|
| 7-Amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one | 12.5 ± 1.2 | >100 | Selective activity |
| 2-(4-Chlorobenzyl)-7-amino-3H-quinazolin-4-one | 25.3 ± 2.1 | >100 | Lower potency |
| 2-(4-Methoxyphenyl)-7-amino-3H-quinazolin-4-one | 35.6 ± 3.4 | >100 | Least active |
Findings :
- The trifluoromethylphenyl-substituted compound exhibits 2–3× higher potency against rape compared to chlorobenzyl- or methoxyphenyl-substituted analogs, likely due to enhanced electronic and hydrophobic interactions .
- All analogs show negligible activity against barnyard grass, suggesting a conserved mechanism of action specific to dicot plants.
Biological Activity
The compound 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one is C15H10F3N2O. The trifluoromethyl group enhances lipophilicity and may influence biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including the compound . The following table summarizes key findings on its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 (Prostate) | 10 | Induces apoptosis via mitochondrial pathways |
| MCF-7 (Breast) | 10 | Inhibition of cell proliferation |
| HT-29 (Colon) | 12 | Cell cycle arrest in the G2/M phase |
These results indicate that the compound exhibits significant cytotoxicity in a dose-dependent manner, particularly against prostate cancer cells (PC3) .
Antibacterial Activity
The compound also demonstrates antibacterial properties. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibited growth effectively with an IC50 ranging from 5 to 15 µM depending on the strain. The mechanism appears to involve disruption of bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications to the quinazolinone core, such as varying substituents on the phenyl ring, significantly impact potency and selectivity. For instance, the introduction of trifluoromethyl groups has been associated with enhanced lipophilicity and improved interaction with biological targets .
Case Studies
- Cytotoxicity Study : A recent study investigated a series of quinazolinone derivatives, including our compound, against three cancer cell lines. The findings showed that modifications to the amino group could enhance cytotoxicity by promoting better binding to target proteins involved in cell survival .
- Antibacterial Efficacy : Another research effort focused on testing this compound against antibiotic-resistant strains of bacteria. The results indicated that it retained activity against strains resistant to common antibiotics, suggesting potential for development as a new antibacterial agent .
Future Directions
The promising biological activities of 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one warrant further investigation. Future research should focus on:
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Mechanistic Studies : Elucidating specific pathways affected by the compound.
- Combination Therapies : Assessing synergistic effects with existing chemotherapeutics or antibiotics.
Q & A
Q. What are the common synthetic routes for preparing 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization reactions using anthranilic acid derivatives and trifluoromethyl-containing precursors. For example, trifluoroacetic acid can act as a CF₃ source in one-pot syntheses, while POCl₃-mediated chlorination (e.g., compound 12 in ) is used to introduce reactive sites for subsequent substitutions. Key factors affecting yield include solvent polarity (e.g., DMF for solubility), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Lewis acids). Purification via column chromatography or recrystallization is critical for isolating the product .
Q. What spectroscopic techniques are most effective for characterizing 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one, and how can conflicting data be resolved?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group and aromatic substituents. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like the quinazolinone carbonyl. Conflicting data, such as ambiguous NOE correlations, can be resolved using 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography for structural elucidation .
Q. How should researchers handle the potential toxicity and safety concerns associated with handling this compound during experiments?
Personal protective equipment (PPE), including gloves, lab coats, and goggles, is mandatory. Operations should occur in a fume hood to avoid inhalation of dust or vapors. Skin contact requires immediate rinsing with water. Storage should follow chemical compatibility guidelines, and safety data sheets (SDS) must be consulted for disposal protocols .
Advanced Research Questions
Q. How can researchers optimize the low yields encountered during the cyclization step in the synthesis of trifluoromethyl-substituted quinazolinones?
Low yields in cyclization (e.g., 23% for compound 10 in ) may arise from steric hindrance or poor electrophilicity of intermediates. Strategies include:
- Using high-boiling solvents (e.g., toluene) to facilitate reflux.
- Introducing catalysts like BF₃·Et₂O to activate carbonyl groups.
- Optimizing stoichiometry of reactants (e.g., excess trifluoroacetic acid as a CF₃ source).
- Employing microwave-assisted synthesis to reduce reaction time .
Q. What strategies are recommended for modifying the quinazolinone core to enhance biological activity while maintaining solubility?
Structural modifications can balance lipophilicity (for membrane permeability) and hydrophilicity (for solubility):
- Introducing amino groups at position 7 (as in the target compound) improves hydrogen bonding.
- Substituting the 4-trifluoromethylphenyl group with polar moieties (e.g., morpholine) enhances aqueous solubility.
- Computational modeling (e.g., molecular docking) predicts binding affinity to biological targets like kinase enzymes .
Q. What are the critical considerations when designing analogues to explore structure-activity relationships (SAR) in anticancer research?
Key considerations include:
- Position of substitution : The 2-aryl group (e.g., 4-trifluoromethylphenyl) influences steric and electronic interactions with target proteins.
- Electron-withdrawing groups : The CF₃ group enhances metabolic stability and binding affinity.
- Heterocyclic variations : Replacing the quinazolinone core with pyrimidine or pyrazolo[4,3-d]pyrimidine (as in compound 8, ) diversifies activity profiles .
Q. How can researchers address discrepancies between computational predictions and experimental results in the biological activity of trifluoromethyl-substituted quinazolinones?
Discrepancies may arise from unaccounted pharmacokinetic factors (e.g., poor bioavailability) or impurities in synthesized compounds. Solutions include:
- Validating computational models with in vitro assays (e.g., enzyme inhibition).
- Conducting purity analysis via HPLC or LC-MS.
- Investigating metabolic stability using microsomal assays .
Methodological Considerations
Q. What purification methods are most effective for isolating 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one from complex reaction mixtures?
Column chromatography (silica gel, eluting with ethyl acetate/hexane) is standard for separating polar intermediates. For challenging separations, preparative HPLC with a C18 column and gradient elution (water/acetonitrile) achieves high purity. Recrystallization from ethanol or DCM/hexane mixtures removes residual impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
